An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-nitrobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-nitrobenzaldehyde
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for 4-Fluoro-3-nitrobenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
4-Fluoro-3-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₄FNO₃.[1] It presents as a white to tan or light orange to yellow-green crystalline powder.[2][3] This compound is a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules and other chemical entities.[4][5] It is soluble in organic solvents like alcohols and ketones but insoluble in water.[4]
Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄FNO₃ | [1][4][6] |
| Molecular Weight | 169.11 g/mol | [1][7] |
| Melting Point | 45-47 °C | [2][4][7][8] |
| Boiling Point | 286.0 ± 25.0 °C (Predicted) | [2][4] |
| Density | 1.443 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Appearance | White to tan crystalline powder | [2] |
| Solubility | Soluble in organic solvents (alcohols, ketones), insoluble in water | [4] |
| CAS Number | 42564-51-2 | [1][7] |
| InChI Key | ILKWFRCNNILIJW-UHFFFAOYSA-N | [1][7] |
| SMILES | C1=CC(=C(C=C1C=O)--INVALID-LINK--[O-])F | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Fluoro-3-nitrobenzaldehyde. The following table summarizes key spectral information.
Table 2: Spectral Data for 4-Fluoro-3-nitrobenzaldehyde
| Spectrum Type | Key Peaks/Information | Source(s) |
| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [1] |
| Mass Spectrometry (GC/MS) | m/z values of 169, 168, 122 have been observed. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra are available. | [1] |
| Raman Spectroscopy | FT-Raman spectra are available. | [1] |
Reactivity and Synthesis
The reactivity of 4-Fluoro-3-nitrobenzaldehyde is governed by its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The aldehyde group can undergo typical reactions such as oxidation, reduction, and nucleophilic addition. The nitro and fluoro groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group. This makes it a useful building block in the synthesis of more complex molecules.[8]
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzaldehyde
A common method for the synthesis of 4-Fluoro-3-nitrobenzaldehyde involves the oxidation of 4-fluoro-3-nitrobenzyl alcohol.[2]
Materials:
-
4-fluoro-3-nitrobenzyl alcohol (1.0 g, 5.84 mmol)
-
Pyridine-sulfur trioxide complex (4.65 g, 29.2 mmol)
-
Triethylamine (B128534) (4.07 mL, 29.2 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (12 mL)
-
Dichloromethane (B109758) (20 mL)
-
Ether (150 mL)
-
Water
-
5% potassium bisulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-fluoro-3-nitrobenzyl alcohol and triethylamine in dichloromethane is prepared.[2]
-
A suspension of the pyridine-sulfur trioxide complex in dimethyl sulfoxide is added to the solution.[2]
-
The reaction mixture is stirred at room temperature for 15 minutes.[2]
-
Upon completion of the reaction, the solution is diluted with ether.[2]
-
The organic layer is washed sequentially with water, 5% potassium bisulfate solution, and again with water.[2]
-
The organic layer is then dried using anhydrous magnesium sulfate.[2]
-
The solvent is evaporated to yield 4-Fluoro-3-nitrobenzaldehyde.[2]
Caption: General workflow for chemical synthesis and analysis.
Safety and Hazards
4-Fluoro-3-nitrobenzaldehyde is a chemical that requires careful handling. It is classified as harmful and an irritant.[1][9]
Table 3: GHS Hazard Information for 4-Fluoro-3-nitrobenzaldehyde
| Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed | [1][9] |
| Acute Toxicity, Dermal (Warning) | H312 | Harmful in contact with skin | [1][9] |
| Skin Corrosion/Irritation (Warning) | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation (Warning) | H319 | Causes serious eye irritation | [1][9] |
| Acute Toxicity, Inhalation (Warning) | H332 | Harmful if inhaled | [1][9] |
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[10]
-
Response: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If swallowed, call a poison center or doctor/physician if you feel unwell and rinse your mouth.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[10] Keep in a dark, dry place at room temperature.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Caption: Influence of functional groups on reactivity.
References
- 1. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-FLUORO-3-NITROBENZALDEHYDE CAS#: 42564-51-2 [m.chemicalbook.com]
- 3. 4-Fluoro-3-nitrobenzaldehyde 42564-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Fluoro-3-nitrobenzaldehyde, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. 4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2 [sigmaaldrich.com]
- 8. 4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2 [sigmaaldrich.com]
- 9. 42564-51-2 Cas No. | 4-Fluoro-3-nitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
